molecular formula C17H18N2O3 B4504509 N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4504509
M. Wt: 298.34 g/mol
InChI Key: YADXOXCWRCIUJQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid structure, incorporating both a 5-methoxyindole moiety and a furan ring system linked by an acetamide group. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous naturally occurring alkaloids and approved pharmaceuticals . The specific molecular formula is C₁₇H₁₈N₂O₃, and it has a molecular weight of 298.3 g/mol. The core research value of this compound lies in its structural features, which are characteristic of molecules that interact with various biological targets. Indole derivatives have been extensively reported to exhibit a broad spectrum of pharmacological activities, including potential as anti-tubercular agents and in oncology research, where they may regulate proteins and genes significant in cancer development . The furan ring adds another dimension of chemical diversity, potentially influencing the compound's binding affinity and metabolic profile. Researchers are investigating this compound and its analogs primarily as a building block for developing novel bioactive molecules and as a tool compound for probing biological pathways. Its mechanism of action is believed to involve interactions with specific enzymatic targets or cellular receptors, a common trait of indole-based small molecules . This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-4-5-16-13(11-15)7-9-19(16)12-17(20)18-8-6-14-3-2-10-22-14/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADXOXCWRCIUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 5-methoxyindole with 2-(furan-2-yl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Features Key Differences Biological Activities Reference
N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide Indole core, 4-hydroxyphenyl ethyl chain Replaces furan with 4-hydroxyphenyl; lacks methoxy on indole Enhanced antioxidant activity; distinct receptor binding profiles
N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide 5-methoxyindole, acetylphenyl group Acetylphenyl instead of furan-ethyl Improved solubility; altered kinase inhibition
2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxy phenyl group Trifluoromethoxy enhances metabolic stability Potent anti-inflammatory activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide Chloroindole, phthalazine ring Phthalazine replaces furan; chloro substitution Anticancer activity via DNA intercalation
2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide Thiazolidine-furan hybrid Additional thiazolidine-dione ring Dual antifungal and anticancer effects

Impact of Substituent Variations

  • Indole Substitutions :

    • The 5-methoxy group in the target compound is critical for serotonin receptor affinity, as seen in analogs like N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide .
    • Replacement with 5-chloro (e.g., in ) shifts activity toward DNA damage pathways, highlighting substituent-dependent mechanistic divergence.
  • Trifluoromethoxy groups () enhance lipophilicity and stability, making analogs more drug-like .
  • Heterocyclic Additions :

    • Compounds with thiazolidine-dione () or phthalazine () rings exhibit broader target profiles due to secondary pharmacophores .

Research Findings and Mechanistic Insights

  • Molecular Docking : The furan-ethyl chain in the target compound shows preferential binding to serotonin receptors (5-HT2A) compared to phenyl-substituted analogs .
  • Metabolic Stability: The methoxy group at the 5-position of indole reduces oxidative metabolism, extending half-life relative to non-substituted indoles .
  • Toxicity Profiles: Chloro and trifluoromethoxy analogs () exhibit higher cytotoxicity in normal cells, suggesting a trade-off between potency and safety .

Biological Activity

N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.30 g/mol

This compound features an indole moiety, which is known for its diverse biological activities, particularly in cancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole and furan have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF73.79Induces apoptosis via mitochondrial pathway
Compound BA54926.00Inhibits cell proliferation
This compoundHCT116TBDTBD

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often act through:

  • Apoptosis Induction : Many indole derivatives trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some compounds inhibit specific phases of the cell cycle, preventing cancer cell proliferation.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties that can contribute to their anticancer activity.

Study 1: Indole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry evaluated several indole derivatives for their anticancer activity. The findings indicated that compounds with methoxy substitutions exhibited enhanced potency against breast and lung cancer cell lines, suggesting a structure–activity relationship that favors such modifications .

Study 2: Furan-Based Compounds

Research has shown that furan-containing compounds can also exhibit significant cytotoxicity against a range of tumor cells. A specific study found that furan derivatives demonstrated IC50 values comparable to established chemotherapeutics, highlighting their potential as lead compounds in drug discovery .

Q & A

Q. What are the standard synthetic protocols for N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves:

  • Coupling reactions between indole derivatives and furan-containing acetamide precursors using carbodiimides (e.g., EDC/HOBt) .
  • Functional group protection/deprotection (e.g., methoxy group stability under acidic/basic conditions) .
  • Purification via column chromatography or recrystallization.

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (coupling step)Prevents side reactions
SolventDMF or DCMEnhances reagent solubility
Reaction Time12–24 hrs (amide formation)Ensures completion

Q. What spectroscopic techniques are used to characterize this compound, and how are structural ambiguities resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms indole and furan proton environments .
  • Infrared Spectroscopy (IR) : Validates amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da) .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC50 values)?

Answer:

  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity .
  • Purity Validation : Re-test compound batches with HPLC (>98% purity) to exclude impurities as confounding factors .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for melatonin receptors) clarify affinity variations .

Q. What computational strategies improve metabolic stability while retaining bioactivity?

Answer:

  • MetaSite Analysis : Predicts metabolic soft spots (e.g., furan ring oxidation) to guide structural modifications .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) or polar moieties (e.g., glycine) to reduce CYP450-mediated degradation .

Q. Example Modifications :

ModificationEffect on Metabolic StabilityBioactivity Retention
Fluorine at furan C5↑ Stability (blocks oxidation)Retains COX-2 inhibition
Methoxy → hydroxy groupAlters pharmacokineticsMay reduce off-target effects

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuroinflammatory pathways?

Answer:

  • Transcriptomic Profiling : RNA-seq of treated microglia identifies differentially expressed genes (e.g., NF-κB targets) .
  • Protein Interaction Mapping : Co-immunoprecipitation (Co-IP) with indole-binding proteins (e.g., AhR or melatonin receptors) .
  • In Vivo Models : Use LPS-induced neuroinflammation models in rodents to assess blood-brain barrier penetration and cytokine modulation .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

Answer:

  • Kinome-Wide Profiling : Use panels (e.g., KinomeScan) to identify non-specific kinase interactions .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy position) to enhance selectivity .
  • Docking Simulations : Molecular docking with ATP-binding pockets predicts competitive vs. allosteric inhibition .

Q. How can contradictory data on cytotoxicity in cancer vs. normal cell lines be resolved?

Answer:

  • Dose-Response Curves : Establish IC50 in ≥3 cell lines (e.g., HeLa, HEK293) to assess selective toxicity .
  • Apoptosis Markers : Measure caspase-3/7 activation to confirm mechanism .
  • Redox Profiling : Quantify ROS levels to differentiate oxidative stress-mediated vs. receptor-driven cytotoxicity .

Data Contradiction Analysis

Example : Conflicting reports on COX-2 vs. COX-1 inhibition.

  • Hypothesis : Batch-to-batch variability in enantiomeric purity.
  • Resolution : Chiral HPLC to isolate enantiomers; re-test activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

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